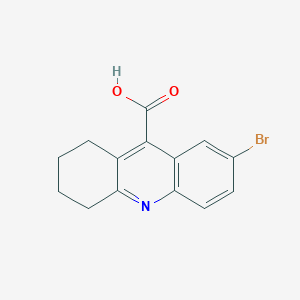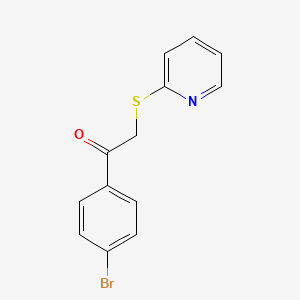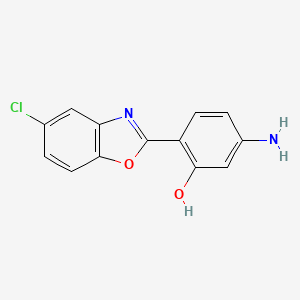
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a chemical compound with the molecular formula C14H12BrNO2 It is a derivative of acridine, a heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroacridine-9-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted acridine derivatives.
科学的研究の応用
Chemistry: 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Acridine derivatives are known for their ability to intercalate with DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Acridine derivatives have shown promise as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in the treatment of Alzheimer’s disease.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its unique chemical structure allows for the creation of compounds with specific color properties.
作用機序
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with biological molecules such as DNA and enzymes. As an acridine derivative, it can intercalate with DNA, disrupting the normal function of the DNA molecule. This property is exploited in its potential use as an anticancer agent. Additionally, its ability to inhibit acetylcholinesterase makes it a candidate for the treatment of neurodegenerative diseases. The inhibition of acetylcholinesterase increases the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease.
類似化合物との比較
1,2,3,4-Tetrahydroacridine-9-carboxylic acid: Lacks the bromine atom at the 7-position, making it less reactive in certain chemical reactions.
9-Amino-1,2,3,4-tetrahydroacridine: Contains an amino group instead of a carboxylic acid group, leading to different chemical properties and biological activities.
7-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness: 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to the presence of the bromine atom at the 7-position. This substitution enhances its reactivity in nucleophilic substitution reactions and can influence its biological activity. The bromine atom also contributes to the compound’s potential as a fluorescent probe, making it valuable in various research applications.
特性
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXRKMNRRUIKBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351807 |
Source


|
| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37509-14-1 |
Source


|
| Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)
![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)
![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)





